molecular formula C24H27N3O3 B15280449 1-((1S,3S)-2,2-Dimethyl-3-((5-(phenoxymethyl)isoxazol-3-yl)methyl)cyclobutyl)-3-phenylurea

1-((1S,3S)-2,2-Dimethyl-3-((5-(phenoxymethyl)isoxazol-3-yl)methyl)cyclobutyl)-3-phenylurea

Katalognummer: B15280449
Molekulargewicht: 405.5 g/mol
InChI-Schlüssel: HQLPEAURCSIKGT-VGSWGCGISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((1S,3S)-2,2-Dimethyl-3-((5-(phenoxymethyl)isoxazol-3-yl)methyl)cyclobutyl)-3-phenylurea is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structural features, which include a cyclobutyl ring, an isoxazole moiety, and a phenylurea group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1S,3S)-2,2-Dimethyl-3-((5-(phenoxymethyl)isoxazol-3-yl)methyl)cyclobutyl)-3-phenylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving an appropriate diene and dienophile under thermal or photochemical conditions.

    Introduction of the Isoxazole Moiety: The isoxazole ring can be introduced via a cyclization reaction involving a nitrile oxide and an alkene.

    Attachment of the Phenoxymethyl Group: The phenoxymethyl group can be attached through a nucleophilic substitution reaction using phenol and an appropriate alkylating agent.

    Formation of the Phenylurea Group: The final step involves the reaction of the intermediate compound with phenyl isocyanate to form the phenylurea group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1-((1S,3S)-2,2-Dimethyl-3-((5-(phenoxymethyl)isoxazol-3-yl)methyl)cyclobutyl)-3-phenylurea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-((1S,3S)-2,2-Dimethyl-3-((5-(phenoxymethyl)isoxazol-3-yl)methyl)cyclobutyl)-3-phenylurea has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-((1S,3S)-2,2-Dimethyl-3-((5-(phenoxymethyl)isoxazol-3-yl)methyl)cyclobutyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, in anticancer research, the compound may inhibit the activity of enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Eigenschaften

Molekularformel

C24H27N3O3

Molekulargewicht

405.5 g/mol

IUPAC-Name

1-[(1S,3S)-2,2-dimethyl-3-[[5-(phenoxymethyl)-1,2-oxazol-3-yl]methyl]cyclobutyl]-3-phenylurea

InChI

InChI=1S/C24H27N3O3/c1-24(2)17(14-22(24)26-23(28)25-18-9-5-3-6-10-18)13-19-15-21(30-27-19)16-29-20-11-7-4-8-12-20/h3-12,15,17,22H,13-14,16H2,1-2H3,(H2,25,26,28)/t17-,22+/m1/s1

InChI-Schlüssel

HQLPEAURCSIKGT-VGSWGCGISA-N

Isomerische SMILES

CC1([C@@H](C[C@@H]1NC(=O)NC2=CC=CC=C2)CC3=NOC(=C3)COC4=CC=CC=C4)C

Kanonische SMILES

CC1(C(CC1NC(=O)NC2=CC=CC=C2)CC3=NOC(=C3)COC4=CC=CC=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.